molecular formula C11H15N B2603505 N,1-Dimethyl-2,3-dihydro-1H-inden-2-amine CAS No. 2002254-80-8

N,1-Dimethyl-2,3-dihydro-1H-inden-2-amine

Cat. No.: B2603505
CAS No.: 2002254-80-8
M. Wt: 161.248
InChI Key: RVQPELSRWBJIAN-UHFFFAOYSA-N
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Description

N,1-Dimethyl-2,3-dihydro-1H-inden-2-amine is a synthetic organic compound featuring an indane core structure substituted with an amine group. This structure is of significant interest in organic chemistry and pharmaceutical research for its potential as a building block in the synthesis of more complex molecules. Compounds based on the 2,3-dihydro-1H-indene scaffold are frequently investigated for their potential biological activity and their utility in the development of novel therapeutic agents . Researchers may utilize this amine in method development, catalysis studies, or as a precursor in medicinal chemistry programs. As a specialized chemical, it is provided for research and development purposes only. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

N,1-dimethyl-2,3-dihydro-1H-inden-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N/c1-8-10-6-4-3-5-9(10)7-11(8)12-2/h3-6,8,11-12H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVQPELSRWBJIAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CC2=CC=CC=C12)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,1-Dimethyl-2,3-dihydro-1H-inden-2-amine typically involves the reaction of indene with methylamine under specific conditions. One common method involves the use of a catalyst such as palladium on carbon (Pd/C) to facilitate the hydrogenation of indene in the presence of methylamine. The reaction is carried out under an inert atmosphere, typically argon or nitrogen, at elevated temperatures and pressures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-pressure hydrogenation and efficient separation techniques, such as distillation or crystallization, ensures the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N,1-Dimethyl-2,3-dihydro-1H-inden-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

Anti-Parkinson's Disease Treatment

One of the most significant applications of N,1-Dimethyl-2,3-dihydro-1H-inden-2-amine is as an intermediate in the synthesis of Rasagiline, a drug used for treating Parkinson's disease. Rasagiline acts as an irreversible monoamine oxidase-B inhibitor, enhancing dopamine levels in the brain and providing neuroprotective effects. The synthesis involves reducing 2,3-dihydro-1H-indanone oxime to produce this compound in a one-pot reaction using alumino-nickel under alkaline conditions .

Neuroprotective and Cognitive Enhancer

Research indicates that derivatives of 2,3-dihydro-1H-indene compounds exhibit neuroprotective properties. They have been studied for their potential to treat cognitive disorders such as amnesia and presbyophrenia. These compounds can enhance cerebral activation and improve symptoms related to hypoxia and anoxemia .

Anti-inflammatory and Antioxidant Properties

This compound derivatives have demonstrated anti-inflammatory effects and the ability to scavenge active oxygen radicals. This makes them potential candidates for treating conditions associated with oxidative stress, such as cardiovascular diseases and other inflammatory disorders .

Synthesis of Novel Compounds

The unique structure of this compound allows it to serve as a building block for synthesizing various pharmaceutical agents. Its derivatives have been explored for their potential as selective discoidin domain receptor 1 inhibitors, which could be beneficial in cancer therapies .

Dopants in Organic Semiconductors

Recent studies have identified this compound derivatives as effective dopants for n-type organic semiconductors. These compounds enhance the electrical conductivity of organic materials used in electronic devices, showcasing their utility beyond medicinal chemistry .

Case Studies

Study Application Findings
Study on Rasagiline SynthesisAnti-Parkinson's DiseaseDemonstrated efficient synthesis methods using this compound as an intermediate .
Neuroprotective EffectsCognitive EnhancementShowed improvement in cognitive function in animal models through administration of 2-amino derivatives .
Organic Semiconductor ResearchElectronic ApplicationsFound that doped films exhibited enhanced conductivity and stability compared to non-doped counterparts .

Mechanism of Action

The mechanism of action of N,1-Dimethyl-2,3-dihydro-1H-inden-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with these targets, modulating their activity. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs of N,1-dimethyl-2,3-dihydro-1H-inden-2-amine, highlighting substituent positions, molecular formulas, and applications:

Compound Name Substituents Molecular Formula Key Properties/Applications References
NM-2-AI (N-Methyl-2,3-dihydro-1H-inden-2-amine) N-methyl C₁₀H₁₃N Psychoactive effects; synthetic aminoindane derivative
1,1-Dimethyl-2,3-dihydro-1H-inden-5-amine 1,1-dimethyl; 5-amino C₁₁H₁₅N Increased lipophilicity; synthetic intermediate
5-Chloro-2,3-dihydro-1H-inden-2-amine 5-chloro; 2-amino C₉H₁₀ClN Pharmaceutical intermediate; functional group versatility
5,6-Diethyl-2,3-dihydro-1H-inden-2-amine 5,6-diethyl; 2-amino C₁₃H₁₉N Optimized for medicinal chemistry via Friedel-Crafts synthesis
2-Methyl-2,3-dihydro-1H-inden-2-amine hydrochloride 2-methyl; 2-amino (salt form) C₁₀H₁₄ClN High-purity material for life science research

Pharmacological and Functional Differences

  • NM-2-AI: A psychoactive aminoindane derivative with structural similarity to MDMAI and MMAI.
  • 1,1-Dimethyl-2,3-dihydro-1H-inden-5-amine : The 1,1-dimethyl substitution increases steric bulk, likely improving binding affinity in hydrophobic pockets of biological targets. This modification is common in kinase inhibitors and receptor modulators .
  • 5-Chloro-2,3-dihydro-1H-inden-2-amine : The electron-withdrawing chlorine atom at position 5 enhances electrophilic reactivity, making it a preferred intermediate for cross-coupling reactions in drug synthesis .
  • 5,6-Diethyl-2,3-dihydro-1H-inden-2-amine : The ethyl groups at positions 5 and 6 improve lipid solubility, which is critical for blood-brain barrier penetration in central nervous system-targeting drugs .

Key Research Findings

Substituent Position Dictates Activity : Methyl groups at the 1-position (as in N,1-dimethyl derivatives) may enhance target engagement compared to N-methyl alone, as seen in kinase inhibitors .

Chlorine Enhances Reactivity : 5-Chloro-2,3-dihydro-1H-inden-2-amine serves as a versatile intermediate due to its ability to undergo nucleophilic substitution and cross-coupling reactions .

Ethyl Groups Improve Bioavailability : The 5,6-diethyl derivative’s increased lipophilicity correlates with improved pharmacokinetic profiles in preclinical models .

Biological Activity

N,1-Dimethyl-2,3-dihydro-1H-inden-2-amine is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a unique bicyclic structure that contributes to its biological activity. The presence of the amine group allows for various interactions with biological targets, such as enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to act as a ligand in receptor binding studies. It can form hydrogen bonds and ionic interactions with specific molecular targets, modulating their activity. The precise pathways and molecular targets can vary depending on the specific application and context in which the compound is used.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and has shown promising results.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.0039 - 0.025 mg/mL
Escherichia coli0.0039 - 0.025 mg/mL

These findings suggest that the compound may have potential applications in developing new antimicrobial agents .

2. Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. In preclinical models, it demonstrated the ability to inhibit cytokine expression related to inflammatory pathways, suggesting its potential therapeutic use in inflammatory diseases .

Case Study 1: Malaria Inhibition

In a study focusing on malaria treatment, derivatives of this compound were evaluated for their ability to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme critical for the survival of Plasmodium species. Certain derivatives showed high potency against P. falciparum, indicating that modifications to the basic structure can enhance biological activity while maintaining selectivity towards target enzymes .

Case Study 2: Neuroprotective Effects

Another investigation highlighted the neuroprotective effects of this compound in models of neurodegenerative diseases. The compound was found to inhibit the aggregation of amyloid-beta peptides, which are implicated in Alzheimer’s disease pathology. This suggests a potential role in developing therapies for neurodegenerative conditions .

Research Applications

This compound serves as a versatile building block in organic synthesis and medicinal chemistry. Its unique structure allows it to be modified into various derivatives with enhanced biological activities. Ongoing research aims to explore these modifications further to optimize efficacy against specific diseases .

Q & A

Q. How can crystallographic data resolve ambiguities in polymorph identification?

  • Methodological Answer : Perform powder XRD with Rietveld refinement (using TOPAS or GSAS-II) to distinguish polymorphs. Pair with differential scanning calorimetry (DSC) to detect thermal transitions (e.g., melting points, glass transitions). For hydrates/solvates, use dynamic vapor sorption (DVS) to study humidity-dependent phase changes .

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